molecular formula C12H20N2O3S B3265330 Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- CAS No. 404010-35-1

Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-

Cat. No.: B3265330
CAS No.: 404010-35-1
M. Wt: 272.37 g/mol
InChI Key: XNPVTUDLRVNVLW-UHFFFAOYSA-N
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Description

Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- (CAS: 404010-35-1), also known as N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide, is a sulfonamide derivative with a molecular formula of C₁₂H₂₀N₂O₃S and a molecular weight of 272.37 g/mol . The compound features a methanesulfonamide group attached to a substituted phenyl ring containing an amino group, a tert-butyl (1,1-dimethylethyl) group, and a methoxy substituent. It is primarily used in research settings as a biochemical tool, with storage recommendations at 2–8°C in a moisture-free, sealed environment .

Properties

IUPAC Name

N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPVTUDLRVNVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

In this case, the specific amine used would be 3-amino-5-(1,1-dimethylethyl)-2-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and pathways, influencing biological processes such as inflammation and cell signaling.

Comparison with Similar Compounds

ABT-072 (N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide)

Structural Features :

  • Shares the methanesulfonamide group and a tert-butyl-substituted phenyl ring.
  • Differs by the addition of a trans-stilbene linker and a 2,4-dioxopyrimidine moiety , increasing molecular complexity .

Pharmacological Profile :

  • Acts as an NS5B polymerase inhibitor for hepatitis C virus (HCV) treatment.
  • Demonstrated excellent oral bioavailability and efficacy in Phase 2 clinical trials (NCT01221298) .

Key Differences :

  • The extended conjugated system in ABT-072 enhances interaction with viral polymerase but may reduce metabolic stability compared to the simpler tert-butyl-phenyl structure of the target compound.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Features :

  • Contain sulfonylurea linkages (e.g., triazin-2-yl groups) instead of a direct methanesulfonamide-phenyl scaffold .

Functional Role :

  • Used as herbicides (e.g., metsulfuron methyl ester inhibits acetolactate synthase in plants) .

Key Differences :

  • The triazine ring and sulfonylurea bridge distinguish these agrochemicals from the target compound, which lacks such moieties. This structural divergence underlies their distinct biological targets and applications.

Sulfonamide Fungicides (e.g., Dichlofluanid)

Structural Features :

  • Include halogenated substituents (e.g., chlorine, fluorine) and dimethylamino-sulfonyl groups .

Functional Role :

  • Act as fungicides (e.g., dichlofluanid disrupts fungal cell membranes) .

Key Differences :

  • The halogen atoms and N-sulfonyl groups in fungicides contrast with the amino-methoxy-tert-butyl substitution pattern in the target compound, leading to divergent physicochemical properties and toxicity profiles.

Research Sulfonamides (e.g., N-(5-Amino-2-fluorophenyl)-4-butylcyclohexanecarboxamide)

Structural Features :

  • Variants include fluorophenyl groups , carboxamide linkages , or heterocyclic systems (e.g., oxadiazole) .

Functional Role :

  • Used in drug discovery for modulating solubility, binding affinity, or metabolic stability .

Key Differences :

  • The fluorine substituent or oxadiazole ring in these analogs introduces distinct electronic effects compared to the tert-butyl and methoxy groups in the target compound.

Comparative Data Table

Compound Name CAS Number Core Structure Molecular Formula Application Key Features
Methanesulfonamide,N-[3-amino-5-(tert-butyl)-2-methoxyphenyl]- 404010-35-1 Methanesulfonamide + substituted phenyl C₁₂H₂₀N₂O₃S Research chemical Amino, tert-butyl, methoxy substituents
ABT-072 - Methanesulfonamide + trans-stilbene + pyrimidine C₂₉H₃₄N₄O₅S Antiviral (HCV) NS5B inhibitor; high oral bioavailability
Metsulfuron Methyl Ester 74223-64-6 Sulfonylurea + triazine C₁₄H₁₅N₅O₆S Herbicide Acetolactate synthase inhibition
Dichlofluanid 1085-98-9 Dichloro-fluoro-sulfonamide C₉H₁₁Cl₂FN₂O₂S₂ Fungicide Halogenated sulfonamide
N-(5-Amino-2-fluorophenyl)-4-butylcyclohexanecarboxamide 1019114-96-5 Carboxamide + fluorophenyl C₁₇H₂₄FN₃O Drug discovery Fluorine-enhanced binding affinity

Research Findings and Implications

  • Methoxy and amino groups on the phenyl ring may facilitate hydrogen bonding, a feature absent in herbicides like metsulfuron methyl ester .
  • Simpler analogs like the target compound may offer advantages in stability and ease of synthesis for exploratory research.

Biological Activity

Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl] (CAS No. 404010-35-1), is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and enzyme inhibition mechanisms. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Methanesulfonamide features a methanesulfonamide group attached to a phenyl ring that is further substituted with an amino group, a tert-butyl group, and a methoxy group. Its molecular formula is C12H20N2O3SC_{12}H_{20}N_{2}O_{3}S . The unique structural attributes contribute to its biological activities and pharmacological effects.

The biological activity of Methanesulfonamide is primarily attributed to its ability to interact with specific enzymes and proteins:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase , which are involved in critical biological processes. This inhibition can lead to various pharmacological effects, including anti-inflammatory responses .
  • Selective COX-2 Inhibition : Research indicates that derivatives of Methanesulfonamide selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammatory pathways. This selectivity helps minimize gastric side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity Overview

The following table summarizes key aspects of Methanesulfonamide's biological activities:

Activity Description
Anti-inflammatory Selective inhibition of COX-2 enzyme; reduces inflammation without gastric irritation.
Enzyme Inhibition Inhibits carbonic anhydrase and dihydropteroate synthetase; affects metabolic pathways.
Protein-Ligand Interaction Aids in predicting interactions in drug discovery; important for designing new therapeutics.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study evaluating the anti-inflammatory properties of Methanesulfonamide derivatives demonstrated significant reductions in inflammation markers in animal models. These derivatives exhibited IC50 values indicating potent inhibition of COX-2 activity .
  • Enzyme Interaction Studies : Research focusing on the interaction with carbonic anhydrase showed that Methanesulfonamide effectively inhibited this enzyme, leading to altered physiological responses in test subjects. This finding suggests potential applications in conditions where carbonic anhydrase plays a critical role .
  • Drug Development Applications : The compound's ability to predict protein-ligand interactions has been leveraged in drug discovery efforts, enhancing the design process for new therapeutic agents targeting inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline precursor. A general approach includes:

Substrate Preparation: Start with 3-amino-5-(1,1-dimethylethyl)-2-methoxyaniline. Protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .

Sulfonylation: React the protected aniline with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Use a base like triethylamine or pyridine to neutralize HCl byproducts .

Deprotection: Remove the protecting group under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in methanol) conditions, depending on the protecting group used.

Purification: Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), tert-butyl (δ 1.3–1.4 ppm), and sulfonamide NH (δ ~5.5 ppm, broad).
    • ¹³C NMR: Confirm sulfonamide carbonyl (δ ~115–120 ppm), aromatic carbons, and tert-butyl carbons (δ ~30–35 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₄H₂₃N₂O₃S: 307.1382).
  • IR Spectroscopy: Detect sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s physicochemical and biological properties?

Methodological Answer: The tert-butyl group:

  • Enhances Lipophilicity: Increases logP by ~1.5 units, improving membrane permeability (predicted logP: ~3.2) .
  • Steric Effects: Reduces rotational freedom, potentially stabilizing specific conformations for target binding (e.g., enzyme active sites) .
  • Metabolic Stability: Hinders oxidative metabolism by cytochrome P450 enzymes, as observed in analogs like HCV protease inhibitors .

Q. What strategies mitigate side reactions during synthesis (e.g., over-sulfonylation or oxidation)?

Methodological Answer:

  • Amino Group Protection: Use acetyl or Boc groups to prevent multiple sulfonylation events .
  • Low-Temperature Reactions: Conduct sulfonylation at 0–5°C to minimize hydrolysis of methanesulfonyl chloride.
  • Anhydrous Conditions: Use molecular sieves or dried solvents to avoid water-induced side reactions.
  • Reductive Stabilization: Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the aromatic amine during purification .

Q. How can computational modeling predict this compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., HCV NS3/4A protease) using software like AutoDock Vina. Compare docking scores (e.g., ΔG = -9.2 kcal/mol) to known inhibitors like Dasabuvir .
  • QSAR Modeling: Train models on sulfonamide analogs to correlate structural features (e.g., tert-butyl volume, methoxy position) with bioactivity (IC₅₀ values).
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability, BBB permeability, and toxicity risks .

Q. What is the role of the methoxy group in directing electrophilic substitution reactions?

Methodological Answer: The methoxy group at position 2:

  • Electron-Donating Effect: Activates the aromatic ring, directing electrophiles to para positions relative to itself.
  • Steric Hindrance: Blocks substitution at adjacent positions, favoring functionalization at position 4 or 6 of the ring.
  • Experimental Validation: In analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, bromination occurs predominantly at position 4 .

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines).
  • Metabolite Interference: Use LC-MS to confirm compound stability in biological matrices.
  • Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography (e.g., resolving Dasabuvir’s binding mode to HCV protease) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-
Reactant of Route 2
Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-

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